Structural Novelty Within HIF-PH Inhibitor Chemical Space: Substitution Pattern Divergence from Molidustat and JNJ-42041935
CAS 1178187-90-0 possesses a unique substitution pattern among disclosed dihydropyrazolone HIF-PH inhibitors. Unlike the clinical candidate molidustat (BAY 85-3934)—which has a triazolopyrimidine at N1, a morpholinophenyl at C4, and an unsubstituted C3 position—CAS 1178187-90-0 features a 5-aminopyridin-2-yl group at N1 and an ethyl substituent at C3 [1]. Similarly, it differs from JNJ-42041935, a benzimidazole-pyrazole-4-carboxylic acid HIF-PH inhibitor [2]. This C3-ethyl substitution is a key differentiator: in the SAR exploration of 2,4-diheteroaryl-1,2-dihydro-3H-pyrazol-3-ones leading to molidustat, the C3 position was typically unsubstituted, and alkyl substitution at this position was not explored in the published optimization pathway [1].
| Evidence Dimension | Substitution pattern at N1 and C3 positions of the dihydropyrazolone core |
|---|---|
| Target Compound Data | N1 = 5-aminopyridin-2-yl; C3 = ethyl (-CH2CH3); C4 = unsubstituted |
| Comparator Or Baseline | Molidustat: N1 = triazolopyrimidine; C3 = H; C4 = 2-morpholinophenyl; JNJ-42041935: entirely different scaffold (benzimidazole-pyrazole-4-carboxylic acid) |
| Quantified Difference | Two distinct substitution positions differ from molidustat; different core heterocycle from JNJ-42041935 |
| Conditions | Structural comparison based on published patent and literature disclosures (US8524699B2, ChemMedChem 2018) |
Why This Matters
The unexplored C3-ethyl substitution in the HIF-PH inhibitor class offers a novel SAR vector that cannot be replicated by substituting this compound with molidustat or any other C3-unsubstituted analog.
- [1] Beck H, Jeske M, Thede K, et al. Discovery of Molidustat (BAY 85-3934): A Small-Molecule Oral HIF-Prolyl Hydroxylase (HIF-PH) Inhibitor for the Treatment of Renal Anemia. ChemMedChem. 2018;13(10):988-1003. doi:10.1002/cmdc.201700783 View Source
- [2] Leonard PM, et al. Pharmacological Characterization of 1-(5-Chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic Acid (JNJ-42041935), a Potent and Selective Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor. J Pharmacol Exp Ther. 2025. Available at: https://www.sciencedirect.com/ View Source
